Cas no 2260935-96-2 (5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-3,3-dimethyl-)
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-3,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-3,3-dimethyl-
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- Inchi: 1S/C11H14N2O/c1-11(2)7-12-9-6-4-3-5-8(9)10(14)13-11/h3-6,12H,7H2,1-2H3,(H,13,14)
- InChI Key: FXAHTFLGRVXSFO-UHFFFAOYSA-N
- SMILES: N1C2=CC=CC=C2C(=O)NC(C)(C)C1
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-3,3-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6505175-0.05g |
3,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
2260935-96-2 | 95.0% | 0.05g |
$162.0 | 2025-02-19 | |
| Enamine | EN300-6505175-0.1g |
3,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
2260935-96-2 | 95.0% | 0.1g |
$241.0 | 2025-02-19 | |
| Enamine | EN300-6505175-0.25g |
3,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
2260935-96-2 | 95.0% | 0.25g |
$347.0 | 2025-02-19 | |
| Enamine | EN300-6505175-0.5g |
3,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
2260935-96-2 | 95.0% | 0.5g |
$546.0 | 2025-02-19 | |
| Enamine | EN300-6505175-1.0g |
3,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
2260935-96-2 | 95.0% | 1.0g |
$699.0 | 2025-02-19 | |
| Enamine | EN300-6505175-2.5g |
3,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
2260935-96-2 | 95.0% | 2.5g |
$1370.0 | 2025-02-19 | |
| Enamine | EN300-6505175-5.0g |
3,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
2260935-96-2 | 95.0% | 5.0g |
$2028.0 | 2025-02-19 | |
| Enamine | EN300-6505175-10.0g |
3,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
2260935-96-2 | 95.0% | 10.0g |
$3007.0 | 2025-02-19 | |
| 1PlusChem | 1P028BCT-50mg |
3,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
2260935-96-2 | 95% | 50mg |
$255.00 | 2024-05-24 | |
| 1PlusChem | 1P028BCT-100mg |
3,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
2260935-96-2 | 95% | 100mg |
$350.00 | 2024-05-24 |
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-3,3-dimethyl- Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-3,3-dimethyl-
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-3,3-dimethyl-
The compound 5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-3,3-dimethyl (CAS No. 2260935-96-2) is a structurally unique organic molecule belonging to the class of benzodiazepines. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research and its intriguing chemical properties. The molecule is characterized by a fused benzodiazepine ring system with a tetrahydro substitution pattern and two methyl groups attached at the 3-position of the ring. This structure contributes to its stability and bioavailability, making it a promising candidate for various therapeutic interventions.
Recent studies have highlighted the benzodiazepine core of this compound as a key feature influencing its pharmacological activity. The tetrahydro substitution pattern enhances the molecule's ability to interact with specific biological targets, such as GABA receptors, which are central to many neurological processes. Additionally, the presence of methyl groups at the 3-position introduces steric hindrance and modulates the compound's pharmacokinetic properties. These findings underscore the importance of structural modifications in optimizing drug candidates for therapeutic use.
One of the most notable advancements in understanding this compound involves its role in neuroprotective therapies. Researchers have demonstrated that 5H-1,4-Benzodiazepin-5-one exhibits potent antioxidant properties and can mitigate oxidative stress-induced neuronal damage. This discovery has opened new avenues for exploring its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, preclinical studies suggest that this compound may also possess anti-inflammatory properties, making it a versatile candidate for multi-target drug development.
The synthesis of 5H-1,4-Benzodiazepin-5-one has been optimized through various methodologies to enhance yield and purity. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for studying stereochemical effects on biological activity. These techniques not only improve the efficiency of synthesis but also pave the way for large-scale production if clinical trials prove successful.
In terms of applications beyond pharmaceuticals, this compound has shown promise in agricultural chemistry as a potential plant growth regulator. Studies indicate that it can influence plant hormone signaling pathways and promote stress resistance in crops. This dual applicability highlights the versatility of benzodiazepine derivatives in addressing diverse scientific challenges.
From an environmental perspective, researchers have investigated the biodegradability and ecological impact of 5H-1,4-Benzodiazepin-5-one. Results suggest that it undergoes rapid microbial degradation under aerobic conditions, minimizing its environmental footprint. This characteristic is particularly important for ensuring sustainable practices in chemical manufacturing and usage.
In conclusion, 5H-1,4-Benzodiazepin-5-one (CAS No. 2260935-96-2) stands out as a multifaceted compound with significant potential across various scientific domains. Its unique structure and diverse functional properties continue to drive innovative research efforts aimed at unlocking its full therapeutic and industrial applications.
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